(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine
Description
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Properties
IUPAC Name |
(Z)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF6N4O2/c20-16-9-13(19(24,25)26)10-27-17(16)30-14(4-5-28-30)11-29-32-7-6-31-15-3-1-2-12(8-15)18(21,22)23/h1-5,8-11H,6-7H2/b29-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSFPVQDOGHPGH-KYMQWJLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCON=CC2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCCO/N=C\C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Mode of Action
It’s known that trifluoromethyl groups can participate in various chemical reactions, contributing to the unique physicochemical properties of the compounds.
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to involve compounds with similar structures.
Pharmacokinetics
The presence of trifluoromethyl groups in a compound can significantly affect its pharmacokinetic properties.
Biological Activity
(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine is a complex organic compound with significant potential in pharmacology, particularly due to its unique structural features that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C19H13ClF6N4O2
- Molecular Weight : 478.78 g/mol
- CAS Number : 318248-54-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which is crucial for effective interaction with biological systems.
Key Mechanisms:
- Enzyme Inhibition : The pyrazole moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and anxiety disorders .
- Kinase Inhibition : Preliminary studies suggest that similar compounds exhibit multikinase inhibitory effects, impacting cancer-related pathways .
Biological Activity and Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Anti-inflammatory : Pyrazole derivatives are often developed as anti-inflammatory agents, with studies showing significant inhibition of COX enzymes.
- Antidepressant : Some derivatives have shown promise in modulating serotonin pathways, potentially serving as antidepressants.
- Anticancer : The inhibition of specific kinases by structurally related compounds suggests potential anticancer properties.
Case Studies
Several studies have reported on the biological effects of pyrazole derivatives:
- Anti-inflammatory Activity :
- Antidepressant Effects :
- Multikinase Inhibition :
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers design a synthetic route for (Z)-configured target compound, considering the stereoselective formation of the imine bond?
Methodological Answer: The synthesis should prioritize stereochemical control during imine bond formation. A multi-step approach is recommended:
- Step 1: Synthesize the pyridine-pyrazole core via condensation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) with a substituted pyrazole-carboxaldehyde. This step may utilize catalytic copper(I) bromide and cesium carbonate in DMSO at 35°C to promote coupling .
- Step 2: Introduce the phenoxyethoxyamine side chain via nucleophilic substitution. For example, react the aldehyde intermediate with 2-[3-(trifluoromethyl)phenoxy]ethylamine under mild acidic conditions (e.g., AcOH, 60°C) to favor Z-configuration through kinetic control .
- Characterization: Confirm stereochemistry using NOESY NMR to detect spatial proximity between the pyridyl Cl and phenoxy groups. HRMS (ESI) and X-ray crystallography (if crystalline) provide additional validation .
Q. What spectroscopic techniques are critical for structural elucidation of intermediates and the final compound?
Methodological Answer:
- NMR (¹H/¹³C): Identify proton environments, such as the imine proton (δ ~8.5 ppm) and trifluoromethyl groups (δ ~120-125 ppm in ¹³C). Splitting patterns in the pyrazole ring protons (e.g., δ 6.8–7.2 ppm) confirm regiochemistry .
- IR Spectroscopy: Detect characteristic stretches for C=N (1640–1680 cm⁻¹) and C-O-C (1240–1270 cm⁻¹) .
- HRMS (ESI): Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching Cl and F content .
Q. How can reaction conditions be optimized for the cyclization step involving the pyrazole-pyridine core?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMSO, DMF) for improved solubility of intermediates. DMSO enhances reaction rates in copper-catalyzed couplings .
- Base Selection: Compare inorganic bases (e.g., Cs₂CO₃) vs. organic bases (Et₃N). Cs₂CO₃ is preferred for deprotonating acidic NH groups in pyrazole intermediates .
- Temperature Gradients: Optimize between 25–80°C. Lower temperatures (35°C) reduce side reactions like oxidation of the imine bond .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) be resolved in enzyme inhibition assays?
Methodological Answer:
- Purity Assessment: Quantify impurities via HPLC-MS. Residual solvents (e.g., DMSO) or unreacted starting materials (e.g., pyridin-2-amine derivatives) may artificially modulate activity .
- Solubility Testing: Use dynamic light scattering (DLS) to detect aggregation in assay buffers. Add co-solvents (e.g., 0.1% Tween-20) to improve compound dispersion .
- Enzyme Kinetics: Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition. Z-configuration may alter binding kinetics due to steric effects .
Q. What computational strategies predict the Z/E isomer stability and reactivity in aqueous environments?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to calculate Gibbs free energy differences between Z and E isomers. Solvent effects (e.g., water) are modeled via PCM or SMD .
- MD Simulations: Run nanosecond-scale simulations in explicit water to assess conformational stability. The trifluoromethylphenoxy group may stabilize the Z-isomer via hydrophobic interactions .
- pKa Prediction: Tools like MarvinSketch estimate the imine nitrogen’s pKa (~5–7), guiding pH-dependent stability studies .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during scale-up?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on pyrazole NH) to steer electrophilic substitution to the 5-position .
- Catalytic Systems: Screen Pd/Cu bimetallic catalysts for C-H activation. For example, Pd(OAc)₂ with neocuproine enhances selectivity in aryl-aryl couplings .
- In Situ Monitoring: Use ReactIR to track reaction progress and abort if regioselectivity drops below 90% .
Q. What crystallographic techniques validate the solid-state conformation of the Z-isomer?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., hexane/EtOAc). The Z-configuration is confirmed by dihedral angles between the pyridyl and phenoxy planes (<10°) .
- PXRD: Compare experimental patterns with simulated data (Mercury software) to detect polymorphic impurities .
- Thermal Analysis (DSC/TGA): Assess melting points and decomposition profiles. Z-isomers often exhibit higher thermal stability due to reduced steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
